5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Description
5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a fluorine atom at position 5, a hydroxyl group at position 3, and a carboxylic acid moiety at position 2. This structure combines lipophilic (fluorine, aromatic system) and hydrophilic (hydroxyl, carboxylic acid) functionalities, making it a candidate for diverse biological applications, including medicinal chemistry and drug design. The fluorine atom enhances metabolic stability and membrane permeability, while the hydroxyl group may facilitate hydrogen bonding with biological targets .
Properties
Molecular Formula |
C9H5FO3S |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
5-fluoro-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5FO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
ONTNTMCGIUIDJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(S2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the treatment of aryl-substituted ketene dithioacetal monoxide with trifluoromethanesulfonic anhydride in the presence of potassium carbonate in toluene, followed by the addition of ethanolamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of 5-fluoro-3-oxo-benzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 5-fluoro-3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding with target proteins, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The benzo[b]thiophene scaffold is highly tunable, with substituents significantly altering lipophilicity, solubility, and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Key Parameters
Key Observations:
- Lipophilicity : The trifluoromethyl group (CF₃) in 5-Trifluoromethyl derivatives confers the highest lipophilicity, followed by chloro (Cl) and methyl (CH₃) groups. The hydroxyl (OH) group reduces lipophilicity but increases aqueous solubility .
- Bioactivity: Thiophene-2-carboxylic acid amides (e.g., tosylamino derivatives) exhibit enhanced antiproliferative activity due to sulfonamide-protein interactions . In contrast, 3-hydroxy derivatives may target oxidative stress pathways .
- Metabolic Stability: Fluorine substitution (5-F) improves resistance to cytochrome P450-mediated degradation compared to non-halogenated analogs .
Antiproliferative Activity:
- Thiophene-2-carboxylic acid derivatives (e.g., N-(4-fluorophenyl)-amide thiophene-2-carboxylic acid) demonstrate potent antiproliferative effects against A431 carcinoma cells, with LD₅₀ values correlating with calculated logP (clogP). Thiophene analogs generally outperform furan analogs due to higher lipophilicity and membrane permeability .
- The hydroxyl group in 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid may limit cell penetration compared to methyl or CF₃-substituted analogs but could improve target specificity in hydrophilic environments .
Antimicrobial Activity:
- Brominated and chlorinated benzo[b]thiophenes (e.g., 5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid) show broad-spectrum antibacterial and antifungal activity, attributed to halogen-induced disruption of microbial membranes .
- 3-Hydroxy derivatives, such as the target compound, may exhibit dual functionality: carboxylic acid moieties chelate metal ions essential for microbial enzymes, while hydroxyl groups generate reactive oxygen species .
Biological Activity
5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom and hydroxyl group, which significantly influence its biological activity. The presence of the fluorine atom enhances the binding affinity to specific biological targets, while the hydroxyl and carboxylic acid groups facilitate interactions through hydrogen bonding. These structural characteristics are crucial for its medicinal properties.
Research indicates that 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid exhibits significant inhibitory effects on various enzymes involved in metabolic pathways. The following table summarizes key findings related to its mechanisms of action:
| Target Enzyme | Inhibition Type | IC50 Value (µM) | Biological Effect |
|---|---|---|---|
| Dyrk1A | Competitive | 0.833 | Impaired cell cycle progression |
| Dyrk1B | Competitive | 0.740 | Induction of apoptosis |
| Clk1 | Competitive | 1.000 | Cell cycle arrest in G2/M phase |
These enzymes are implicated in various cellular processes, including cell proliferation and survival, making them critical targets for cancer therapies.
Anticancer Activity
The compound has shown promise as a multi-targeted anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines while sparing non-tumor cells. For instance, compounds derived from 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid have been reported to increase levels of cleaved caspase-3 and Bax proteins while decreasing Bcl-2 expression, which is associated with enhanced apoptotic activity .
Anti-inflammatory Properties
Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. Its ability to inhibit specific enzymes involved in inflammatory pathways could be leveraged for treating conditions such as asthma and allergic reactions .
Case Studies
- Inhibition of Kinases : A study highlighted the compound's selective inhibition of Dyrk1A and Dyrk1B kinases, which play roles in cellular aging and cancer progression. The results indicated significant potency against these targets, suggesting potential applications in treating age-related diseases .
- Cell Cycle Analysis : Research examining the effects of this compound on cell cycle distribution found that it effectively retained cells in the G2/M phase, indicating a possible mechanism for its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
